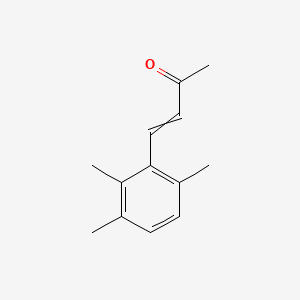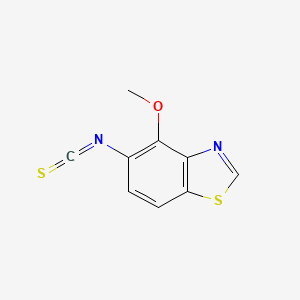
4-Bromo-3,3-dimethyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,3-dimethyl-2-butanone is an organic compound with the molecular formula C₆H₁₁BrO. It is also known by other names such as 1-bromo-3,3-dimethyl-2-butanone and bromopinacolone . This compound is characterized by a bromine atom attached to a carbonyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-3,3-dimethyl-2-butanone involves the bromination of pinacolone (3,3-dimethyl-2-butanone). The reaction typically uses bromine (Br₂) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds as follows:
Bromination of Pinacolone: Pinacolone reacts with bromine in the presence of a base to form this compound.
Reaction Conditions: The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3,3-dimethyl-2-butanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed in acidic or basic conditions depending on the oxidizing agent used.
Major Products
Nucleophilic Substitution: Produces substituted ketones or alcohols.
Reduction: Yields 3,3-dimethyl-2-butanol.
Oxidation: Forms 3,3-dimethyl-2-butanoic acid or other oxidized products.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,3-dimethyl-2-butanone is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of new drugs and therapeutic agents.
Biological Studies: Utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industrial Applications: Serves as a building block in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Bromo-3,3-dimethyl-2-butanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group, on the other hand, is susceptible to nucleophilic addition and reduction reactions. These properties make the compound a valuable intermediate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3,3-dimethylbutan-2-one: Another name for 4-Bromo-3,3-dimethyl-2-butanone.
Bromopinacolone: A synonym for the compound.
tert-Butyl Bromomethyl Ketone: A structurally similar compound with similar reactivity.
Uniqueness
This compound is unique due to its combination of a bromine atom and a carbonyl group, which imparts distinct reactivity. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions .
Eigenschaften
CAS-Nummer |
19961-40-1 |
|---|---|
Molekularformel |
C6H11BrO |
Molekulargewicht |
179.05 g/mol |
IUPAC-Name |
4-bromo-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C6H11BrO/c1-5(8)6(2,3)4-7/h4H2,1-3H3 |
InChI-Schlüssel |
FHULFQDWWYFFPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)

![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)
![7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B13951414.png)










